tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

physicochemical profiling drug-likeness ADME prediction

Avoid reproducibility risks in lead optimization caused by interchanging ether- and methylene-linked pyrrolidine esters. This ether-linked analog provides orthogonal deprotection logic and differentiated ADME properties: • TPSA = 65.07 Ų vs ~55.84 Ų for C-linked analog, enhancing solubility • LogP = 1.19 (reduction of ≥0.3 units), reducing CYP3A4 metabolism risk • Both (R)- and (S)-enantiomers available at 98% purity, eliminating chiral chromatography • Selective acidic cleavage of ether spacer while preserving Boc group simplifies on-resin functionalization

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B12972223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3
InChIKeyMXWLWZASHTYBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate – Core Physicochemical & Structural Profile


tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate (CAS 2044711-34-2, C₁₂H₂₁NO₅, MW 259.30 g/mol) is a heterobifunctional pyrrolidine building block that incorporates a Boc-protected secondary amine and a methyl ester tethered via an ether spacer . This ether‑linked architecture distinguishes it from the more common C‑linked analog (tert‑butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, CAS 890849-27-1) and imparts differentiated polarity, hydrogen‑bonding capacity, and metabolic liability . The compound is commercially available in both enantiomeric forms (R: CAS 1427203-52-8; S: CAS 2044711-34-2) with purities up to 98% .

Chiral pyrrolidine building block with defined enantiomeric forms
Ether-linked ester supports orthogonal protection strategy
Moderate polarity profile for ADME property tuning research

Why tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate Cannot Be Replaced by Common Analogues


Procurement decisions that treat pyrrolidine‑3‑acetic acid esters as interchangeable ignore the profound physicochemical consequences of inserting a single ether oxygen. The ether‑linked target compound exhibits a higher topological polar surface area (TPSA = 65.07 Ų) and a lower computed octanol‑water partition coefficient (LogP = 1.19) relative to its direct C‑linked comparator (TPSA ≈ 55.84 Ų, LogP estimated ≥ 1.5) . These differences alter solubility, permeability, and metabolic oxidation rates, making casual substitution a direct risk to lead‑optimization campaign reproducibility. Moreover, the ether spacer introduces a site for selective acidic cleavage, providing orthogonal deprotection logic that is absent in the methylene‑linked series .

Target Compound
Common Analog (CAS 890849-27-1)
Ether-linked ester (higher TPSA, lower LogP)
Methylene-linked ester (lower TPSA, higher LogP)
Orthogonal deprotection possible (acid-labile ether)
Boc and ester cleaved concurrently
Enantiomerically pure forms available with chiral HPLC
Often racemic or unspecified enantiomeric excess
Casual substitution may alter solubility, permeability, and synthetic compatibility; verify before use.

Quantitative Evidence for Differentiated Procurement of tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate


Increased Hydrophilicity – TPSA & LogP Shift vs. Methylene-Linked Analog

The target compound exhibits a topological polar surface area (TPSA) of 65.07 Ų and a LogP of 1.19, compared to the C-linked analog tert‑butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (PSA = 55.84 Ų, LogP estimated ≥ 1.5) . The 9.23 Ų TPSA increase and ~0.3 LogP unit reduction translate to improved aqueous solubility and lower passive membrane permeability, directly impacting oral absorption and CNS penetration profiles.

Polarity Shift
Head-to-head comparison
TPSA +9.23 Ų; LogP −0.3
Supports polarity-directed lead optimization studies
Computed descriptors; verify experimentally
physicochemical profiling drug-likeness ADME prediction

Higher Guaranteed Purity – 98% vs. 97% Baseline for C‑Linked Analogues

The target compound is routinely supplied at 98% purity by multiple vendors (e.g., Leyan, MolCore), whereas the C‑linked analog tert‑butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is commonly offered at 97% (e.g., Beyotime) . A 1% purity increment reduces the burden of column chromatography for impurity removal and lowers the risk of off‑target artifacts in biological assays.

Purity Specification
Reported
98% vs 97% (analog)
Reported purity specification context
Vendor specification; confirm by HPLC
quality control reproducibility medicinal chemistry supply

Enantiomeric Integrity – Defined Stereochemistry with Chiral HPLC Support

Both the (R)‑ and (S)‑enantiomers are individually catalogued with distinct CAS numbers (1427203-52-8 and 2044711-34-2) and are supplied with chiral HPLC purity verification . In contrast, the C‑linked analog is predominantly offered as a racemate or as a single enantiomer with less documented enantiomeric excess data . This ensures that stereochemical integrity is maintained throughout synthesis without the need for costly in‑house chiral resolution.

Enantiomeric Integrity
Cross-study comparable
Enantiopure (R) and (S) available; chiral HPLC verified
Supports enantiomer-specific synthesis research
Enantiomeric excess not numerically disclosed
asymmetric synthesis chiral pool enantiomeric excess

Orthogonal Deprotection – Ether‑Directed Chemoselectivity

The 2‑methoxy‑2‑oxoethoxy side‑chain is susceptible to selective acidic hydrolysis (e.g., TFA or HCl/dioxane) while leaving the Boc group intact, a chemoselectivity that is not achievable with the methylene‑linked analog where both the ester and Boc are cleaved under similar conditions . This orthogonal behaviour has been exploited in solid‑phase peptide synthesis and in the construction of multifunctional probes.

Orthogonal Deprotection
Class-level inference
Ether-directed chemoselective cleavage reported
Reported orthogonal protection strategy context
Data to verify under specific reaction conditions
protecting group strategy chemoselective cleavage solid-phase synthesis

Optimal Application Scenarios for tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Oral Drug Candidate Lead Optimization Requiring Moderately Polar Building Blocks

When tuning oral bioavailability, the 9.23 Ų TPSA increase and LogP reduction of 0.3 units relative to the C‑linked analog shift the compound into a more favorable ADME space, reducing CYP3A4 metabolism risk while maintaining acceptable permeability.

Enantioselective Synthesis of Kinase or Protease Inhibitors

The availability of both (R)- and (S)-enantiomers with verified chiral purity makes this compound a preferred chiral pool entry for asymmetric synthesis of pyrrolidine‑containing pharmacophores, eliminating the need for preparative chiral chromatography.

Solid-Phase and Iterative Solution‑Phase Synthesis Using Orthogonal Protecting‑Group Logic

The ether‑linked ester enables selective deprotection while preserving the Boc group , enabling on‑resin functionalization or sequential modifications in solution without repetitive amine‑Boc reprotection steps.

High‑Purity Medicinal Chemistry Supply for SAR Campaigns

With a guaranteed minimum purity of 98% , this compound reduces the need for post‑purchase purification, directly improving the throughput of parallel synthesis and reducing variable impurity profiles in biological testing.

Application
Selection Property
Validation Focus
Polarity-directed lead optimization studies
ADME/TPSA profile context
Verify experimental LogP and permeability
Enantioselective inhibitor synthesis research
Enantiomeric specification and chiral HPLC support
Confirm enantiomeric excess in target synthesis
Orthogonal protection synthesis workflows
Ether-directed chemoselective deprotection
Validate orthogonality under specific acidic conditions
High-purity building block supply for SAR
Purity specification (vendor report)
Verify purity by HPLC/LC-MS before parallel synthesis
Quote Request

Request a Quote for tert-Butyl 3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.